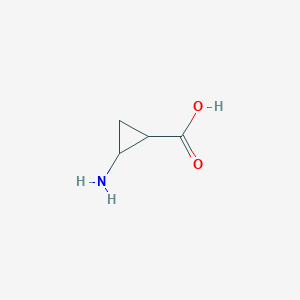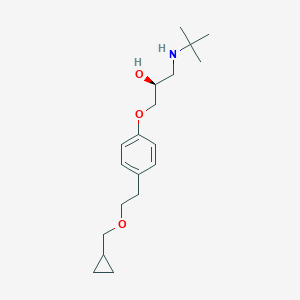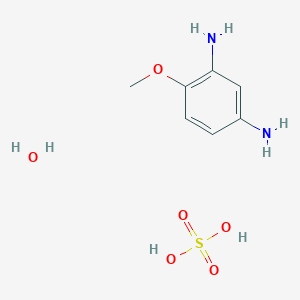
2-Aminocyclopropane-1-carboxylic acid
Descripción general
Descripción
ACC is a non-protein amino acid acting as the direct precursor of ethylene, a plant hormone regulating a wide variety of vegetative and developmental processes . It is a three-membered ring non-protein amino acid which is the direct precursor of the plant hormone ethylene . ACC is the central molecule of ethylene biosynthesis .
Synthesis Analysis
ACC is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine . The rate of ACC formation differs in response to developmental, hormonal, and environmental cues .Molecular Structure Analysis
The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis
The last step of ethylene biosynthesis is catalyzed by the non-heme iron containing 1-aminocyclopropane carboxylic acid (ACC) oxidase (ACCO) via the oxidation of ACC in the presence of dioxygen and ascorbate . The products of the reaction are ethylene and cyanoformate (which is further converted into HCN and CO2) .Physical And Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H. The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Aplicaciones Científicas De Investigación
Ethylene Biosynthesis Precursor
ACC is well-known as the direct precursor in the biosynthesis of ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . The conversion of ACC to ethylene is a critical step in plant physiology, influencing aspects such as fruit ripening, flower wilting, and leaf fall.
Ethylene-Independent Growth Regulation
Recent studies suggest that ACC also plays a signaling role independent of ethylene biosynthesis . This role includes the regulation of plant development and involvement in cell wall signaling, guard mother cell division, and pathogen virulence.
Plant Stress Responses
ACC is involved in plant responses to stress conditions. For example, waterlogging and root anoxia correlate with the transport of ACC, its conversion to ethylene, and the resulting leaf epinasty . This indicates a broader role for ACC in plant adaptation to environmental challenges.
Interaction with Soil Microorganisms
Soil microorganisms, including bacteria and fungi, can use ACC as a source of nitrogen and carbon . This interaction can have positive consequences on plant growth and stress tolerance, making ACC an important factor in soil ecology and plant-microbe interactions.
Molecular Dynamics Simulation
ACC’s interactions with proteins can be explored through molecular dynamics simulations to understand its effectiveness in various biological processes . This application is crucial for advancing our knowledge of molecular interactions and protein functions.
Agronomic Applications
The regulation of ACC synthesis, conjugation, and deamination has significant implications for agronomy . Understanding these processes can lead to improved crop yields and stress resistance, which are vital for sustainable agriculture.
ACC Transport in Plants
ACC transport within plants is essential for coordinating developmental processes and responses to environmental stimuli . The identification of ACC transporters and understanding their mechanisms can enhance our ability to manipulate plant growth and development.
Non-Proteinogenic Amino Acid Research
As a non-proteinogenic amino acid, ACC provides a unique perspective on amino acid metabolism and function in plants . Research in this area can uncover new aspects of plant physiology and biochemistry.
Mecanismo De Acción
Target of Action:
ACC serves as the direct precursor for the plant hormone ethylene. It plays a pivotal role in regulating various vegetative and developmental processes. Ethylene, a gaseous plant hormone, influences seed germination, fruit ripening, leaf senescence, and abscission
Mode of Action:
Here’s how ACC interacts with its targets:
- Ethylene-Independent Signaling : ACC also exhibits ethylene-independent signaling. It activates proteins similar to those involved in nervous system responses in humans and animals. Notably, ACC promotes secretion of the pollen tube chemoattractant LURE1.2 and activates Ca^2±containing ion currents via glutamate receptor-like channels in root protoplasts .
Biochemical Pathways:
ACC’s impact extends to various physiological processes. A balanced supply and consumption of ACC are essential for achieving the necessary ethylene production within specific spatial and temporal contexts .
Pharmacokinetics:
- Transport : ACC is transported throughout the plant over short and long distances, leading to remote ethylene responses. The complex mechanism of ACC transport is still being unraveled, but recent findings have identified the first ACC transporter .
Action Environment:
Environmental factors significantly impact ACC’s efficacy and stability. These include light, temperature, humidity, and soil conditions.
Safety and Hazards
Propiedades
IUPAC Name |
2-aminocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKAUBTWBDZARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)

![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)







